molecular formula C9H14N2 B1590681 2-Methyl-1-(pyridin-4-yl)propan-1-amine CAS No. 62398-35-0

2-Methyl-1-(pyridin-4-yl)propan-1-amine

Cat. No. B1590681
CAS RN: 62398-35-0
M. Wt: 150.22 g/mol
InChI Key: CVIUCMADIABJJL-UHFFFAOYSA-N
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Description

“2-Methyl-1-(pyridin-4-yl)propan-1-amine” is a chemical compound with the CAS Number: 62398-35-0 . It has a molecular weight of 150.22 . The IUPAC name for this compound is 2-methyl-1-(4-pyridinyl)-1-propanamine . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI Code for “2-Methyl-1-(pyridin-4-yl)propan-1-amine” is 1S/C9H14N2/c1-7(2)9(10)8-3-5-11-6-4-8/h3-7,9H,10H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-Methyl-1-(pyridin-4-yl)propan-1-amine” is a liquid . It has a molecular weight of 150.22 .

Scientific Research Applications

Pharmacological Characterization

2-Methyl-1-(pyridin-4-yl)propan-1-amine shows potential in pharmacology due to its high affinity for human, rat, and mouse κ-opioid receptors (KORs), with a significant selectivity over μ-opioid receptors (MORs) and negligible affinity for δ-opioid receptors. This compound, identified as PF-04455242, demonstrates therapeutic potential in treating depression and addiction disorders. It has shown efficacy in animal models for antidepressant-like effects, attenuation of stress-induced behaviors, and reduction in cocaine-seeking behavior. Furthermore, its ability to reduce plasma prolactin levels induced by KOR agonist spiradoline suggests a translatable mechanism for clinical biomarker studies (Grimwood et al., 2011).

Catalysis and Synthesis

The compound's derivatives have been explored in catalysis, particularly in the methoxycarbonylation of olefins to produce esters. Palladium(II) complexes involving variations of 2-Methyl-1-(pyridin-4-yl)propan-1-amine, such as 2-((pyridin-2-yl)methyleneamino)ethanol and 3-methoxy-N-((pyridin-2-yl)methylene)propan-1-amine, have been synthesized and shown to be effective catalysts in this reaction. These complexes enable the conversion of higher olefins to both linear and branched esters, showcasing the versatility and potential utility of 2-Methyl-1-(pyridin-4-yl)propan-1-amine derivatives in industrial applications (Zulu et al., 2020).

Ligand Chemistry

Further research into the ligand properties of 2-Methyl-1-(pyridin-4-yl)propan-1-amine derivatives has shown their potential in the synthesis of complex metal structures. These derivatives act as versatile ligands capable of forming stable complexes with various transition metals. Such complexes could have implications in catalysis, material science, and the development of novel metal-organic frameworks with unique electronic, magnetic, or photophysical properties. For example, complexes with first-row transition metals have been synthesized using a pentadentate amine/imine ligand derived from 2-Methyl-1-(pyridin-4-yl)propan-1-amine, which exhibit diverse coordination geometries and potential applications in catalysis and material science (Schmidt et al., 2011).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the GHS pictograms GHS05 and GHS07 . Specific hazard statements and precautionary statements associated with the compound are not available in the retrieved data.

properties

IUPAC Name

2-methyl-1-pyridin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(2)9(10)8-3-5-11-6-4-8/h3-7,9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIUCMADIABJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502521
Record name 2-Methyl-1-(pyridin-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(pyridin-4-yl)propan-1-amine

CAS RN

62398-35-0
Record name 2-Methyl-1-(pyridin-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1-(pyridin-4-yl)propan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Pyridinecarbaldehyde (0.5 mL, 5.25 mmol) in tetrahydrofuran (10 mL) was mixed with lithium hexamethyldisilazide in tetrahydrofuran (1 M, 6.3 mL, 6.3 mmol) and stirred at 0° C. for 4 hours and then stirred with isopropylmagnesium bromide in tetrahydrofuran (0.98 M, 6.3 mL, 6.3 mmol) at room temperature for 16 hours. After completion of the reaction, 1 M aqueous hydrochloric acid was added, and the reaction solution was washed with ethyl acetate. After addition of 1 M aqueous sodium hydroxide, the combined aqueous layer was extracted with chloroform. The resulting organic layer was filtered through celite, and the filtrate was dried over anhydrous magnesium sulfate and evaporated under reduced pressure. The resulting crude reaction product containing the desired product was used for the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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